Welcome to the BenchChem Online Store!
molecular formula C12H12FNO B8442783 2-cyclobutylidene-N-(3-fluorophenyl)-acetamide

2-cyclobutylidene-N-(3-fluorophenyl)-acetamide

Cat. No. B8442783
M. Wt: 205.23 g/mol
InChI Key: SUDGMKCBGYJJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09169253B2

Procedure details

1.5 g (13.50 mmol) of 3-fluoroaniline were dissolved in 20 ml of dichloromethane and treated with 5.19 g (29.7 mmol) of N-ethyl-N-isopropylpropan-2-amine. Within 10 min 12.82 g (16.20 mmol) of 2-cyclobutylideneacetyl chloride were added at 0° C. and the solution was stirred overnight at room temperature. The mixture was poured on ice water and extracted 2× with dichloromethane. The combined organic phases were washed once with saturated sodium chloride solution, dried with MgSO4 and evaporated in vacuo. The crude oil was treated with heptane and decanted twice, redissolved in ether-dichloromethane and treated with heptane till crystallization, yielding 2.2 g (77%) of a beige solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step Two
Name
2-cyclobutylideneacetyl chloride
Quantity
12.82 g
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].C(N(C(C)C)C(C)C)C.[C:18]1(=[CH:22][C:23](Cl)=[O:24])[CH2:21][CH2:20][CH2:19]1>ClCCl>[C:18]1(=[CH:22][C:23]([NH:5][C:4]2[CH:6]=[CH:7][CH:8]=[C:2]([F:1])[CH:3]=2)=[O:24])[CH2:21][CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.19 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Three
Name
2-cyclobutylideneacetyl chloride
Quantity
12.82 g
Type
reactant
Smiles
C1(CCC1)=CC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured on ice water
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed once with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
The crude oil was treated with heptane
CUSTOM
Type
CUSTOM
Details
decanted twice
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ether-dichloromethane
ADDITION
Type
ADDITION
Details
treated with heptane till crystallization

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCC1)=CC(=O)NC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.